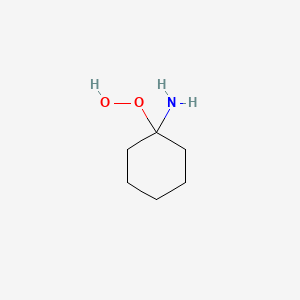

1-Aminocyclohexyl hydroperoxide

Description

1-Aminocyclohexyl hydroperoxide (ACHP) is an organohydroperoxide characterized by a cyclohexane backbone substituted with an amine (-NH₂) group and a hydroperoxide (-OOH) group. Hydroperoxides are known for their roles in oxidation reactions, radical-mediated processes, and biological oxidative stress pathways. ACHP’s amino group may enhance its solubility in polar solvents and influence its stability or catalytic behavior compared to non-aminated analogs. Potential applications include organic synthesis (e.g., oxidation of active methylene/methyl groups) and biomedical research (e.g., reactive oxygen species (ROS) generation), though explicit data on ACHP requires extrapolation from structurally related compounds .

Propriétés

Formule moléculaire |

C6H13NO2 |

|---|---|

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

1-hydroperoxycyclohexan-1-amine |

InChI |

InChI=1S/C6H13NO2/c7-6(9-8)4-2-1-3-5-6/h8H,1-5,7H2 |

Clé InChI |

FQGKEACLTMRPMR-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)(N)OO |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

tert-Butyl Hydroperoxide (t-BuOOH)

- Structure : (CH₃)₃COOH.

- Reactivity : Widely used as an oxidizing agent in organic synthesis. demonstrates its efficacy in oxidizing active methyl groups of N-heteroaromatic compounds when combined with SeO₂, yielding aldehydes or carboxylic acids in moderate to good yields.

- Stability : Less prone to spontaneous decomposition than H₂O₂ due to steric hindrance from the tert-butyl group.

- Applications : Industrial oxidations, polymerization initiator.

Cumene Hydroperoxide (CHP)

- Structure : C₆H₅C(CH₃)₂OOH.

- Reactivity : Generates ROS (e.g., in , CHP and H₂O₂ pre-treatment protected against chemotherapy-induced alopecia in rats).

- Stability : Sensitive to heat and light, requiring careful storage .

- Applications: Production of phenol and acetone via the Hock rearrangement; ROS studies in dermatology .

Hydrogen Peroxide (H₂O₂)

- Structure : H₂O₂.

- Reactivity: Endogenously produced ROS with broad oxidative applications. highlights its equivalence to CHP in protecting hair follicles, though it is less stable and more prone to rapid decomposition.

- Applications : Disinfectant, bleaching agent, and low-cost oxidant in laboratories.

2-Hydroperoxy-1,3-Dicarbonyl Compounds

- Structure : 1,3-dicarbonyl backbone with a hydroperoxide group.

- Reactivity : Mn(III)-catalyzed autoxidation forms hydroperoxide intermediates, which can degrade to hydroxylated products under specific conditions ().

- Stability : Sensitive to transition metal catalysts (e.g., Mn(OAc)₃ converts hydroperoxides to alcohols at 23°C) .

Data Table: Key Properties of Hydroperoxides

Research Findings and Mechanistic Insights

- Oxidation Efficiency : t-BuOOH outperforms H₂O₂ in controlled oxidations due to slower decomposition, as shown in ’s SeO₂-mediated reactions .

- Catalytic Conversion : Mn(III) catalysts convert hydroperoxides (e.g., pyrazolidinedione derivatives) to alcohols at ambient temperatures, suggesting ACHP could undergo similar metal-mediated transformations .

- Environmental Impact : Hydroperoxides like C97OOH and C98OOH contribute significantly to aerosol-phase organic compounds, highlighting environmental persistence (). ACHP’s volatility and atmospheric behavior remain unexplored but could align with ELVOC dynamics () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.